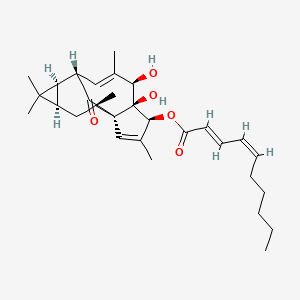

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

Description

Overview of Diterpenoids from Euphorbia Species

The genus Euphorbia, one of the largest genera in the plant kingdom, is renowned for its chemical diversity, particularly its production of diterpenoids. nih.govresearchgate.net These compounds are major constituents of the latex found in many Euphorbia species and exhibit a remarkable variety of skeletal structures. mdpi.com Over 20 different skeletal frameworks have been identified, with major types including lathyrane, jatrophane, ingenane (B1209409), tigliane, and ingol. nih.gov The structural diversity of these diterpenoids is a key reason for the extensive phytochemical and biological investigation into this genus. researchgate.net

Plants from this genus are used in traditional medicine to treat a range of conditions, and their characteristic diterpenoids are considered the primary bioactive components. tandfonline.comtandfonline.com Research has uncovered a wide spectrum of biological activities associated with these compounds, including cytotoxic and anti-inflammatory effects. nih.govnih.gov The structural complexity and potent bioactivities of Euphorbia diterpenes continue to attract the attention of natural product chemists and pharmacologists, making them a valuable source for drug discovery investigations. nih.govtandfonline.com For instance, phytochemical analysis of Euphorbia peplus has led to the identification of numerous diterpenoids with tigliane and ingenane structures, some of which have demonstrated significant anti-inflammatory or cytotoxic potential. nih.gov

Significance of Ingenane-Type Diterpenoids in Academic Research

Within the vast family of Euphorbia diterpenoids, the ingenane class is particularly noteworthy due to its unique polycyclic structure and significant biological activities. researchgate.net These compounds have been the subject of considerable academic research, focusing on their potential as anti-inflammatory and cytotoxic agents. nih.govnih.gov The interest in this class was significantly amplified by the successful pharmaceutical development of ingenol (B1671944) mebutate (also known as ingenol 3-angelate), an ingenane diterpenoid isolated from Euphorbia peplus. nih.govmdpi.comdocumentsdelivered.com

Ingenol mebutate was developed as a topical treatment for the pre-cancerous skin condition actinic keratosis. mdpi.comdrugbank.com Its mechanism of action is understood to be twofold: it rapidly induces direct cell death (necrosis) in the lesion and subsequently promotes an inflammatory immune response that targets any remaining abnormal cells. nih.govopenaccessjournals.compatsnap.com This dual action is linked to its ability to activate protein kinase C (PKC), a crucial enzyme in cellular signaling pathways. drugbank.compatsnap.com The success of ingenol mebutate has revitalized interest in the phytochemistry of Euphorbia species, spurring further research to find other ingenane diterpenoids with potent biological activities. nih.govmdpi.com

Historical Context of 3-O-(2'E,4'Z-Decadienoyl)-20-Deoxyingenol Research

The specific compound this compound is an ingenane-type diterpene ester that has been isolated from the roots of Euphorbia kansui. researchgate.netcapes.gov.brresearchgate.net This plant has a long history of use in traditional Chinese medicine. researchgate.netcapes.gov.br Research into the chemical constituents of E. kansui led to the identification and structural elucidation of this and other related diterpenoids.

Scientific investigations have primarily focused on the biological activities of compounds isolated from E. kansui. In a bioassay-guided separation of an ethanol (B145695) extract from the plant's roots, this compound was identified as one of several ingenane-type diterpenoids. capes.gov.bringentaconnect.com Subsequent studies evaluated the cytotoxic effects of these compounds. capes.gov.bringentaconnect.com Other research has explored the anticomplement activity of diterpenes from E. kansui, identifying 3-O-(2'E,4'Z-decadienoyl)-ingenol as having significant activity. researchgate.net

Detailed findings from key research studies on this compound and related compounds from Euphorbia kansui are summarized below.

| Study Focus | Source Plant | Compound(s) Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Cytotoxicity Evaluation | Euphorbia kansui | This compound and other terpenoids | This compound was among several ingenane-type diterpenoids that exhibited stronger cytotoxicity against human normal cell lines (L-O2 and GES-1) in a dose-dependent manner compared to other isolated terpenoids. | capes.gov.br, ingentaconnect.com |

| Anticomplement Activity | Euphorbia kansui | 3-O-(2'E,4'Z-decadienoyl)-ingenol and other diterpenes | This related ingenol ester exhibited significant anticomplement activity against the classical pathway of the complement system. | researchgate.net |

| Cell Cleavage Arrest | Euphorbia kansui | This compound and related deoxyingenol esters | Deoxyingenol esters, including this compound, were found to induce cell cleavage arrest in cultured individual Xenopus cells at the blastular stage. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSDBSLIKLEM-SPXYNGGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Bioproduction of 3 O 2 E,4 Z Decadienoyl 20 Deoxyingenol

Plant Sources and Distribution within the Euphorbia Genus

The primary and most well-documented natural source of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol is the Euphorbiaceae family, a large and diverse group of flowering plants. Within this family, the compound's distribution appears to be remarkably restricted.

Specificity to Euphorbia kansui

Current scientific literature consistently identifies the roots of Euphorbia kansui T.N. Liou ex S.B. Ho as the exclusive natural source of this compound researchgate.netingentaconnect.comchemfaces.comresearchgate.net. This plant, commonly known as Gansui, has a long history of use in traditional Chinese medicine nih.govnih.govresearchgate.net. Numerous phytochemical investigations have led to the isolation and identification of a variety of terpenoids from E. kansui, including this compound researchgate.netresearchgate.net. The repeated and specific isolation from this plant species suggests a narrow distribution, even within the vast Euphorbia genus, which is known for producing a wide array of diterpenoids nih.govyork.ac.ukresearchgate.net.

Biogenic Pathways of Ingenane (B1209409) Diterpenoids

Ingenane diterpenoids, including this compound, are characterized by a unique and complex carbon skeleton nih.govresearchgate.net. Their biosynthesis is a multi-step process involving the cyclization and subsequent modification of a common precursor.

The biosynthesis of diterpenoids in plants begins with the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP) nih.gov. In the Euphorbiaceae family, the formation of ingenane diterpenoids is understood to proceed through the cyclization of GGPP to form casbene (B1241624) york.ac.uknih.gov. Following the formation of the casbene scaffold, a series of oxidative reactions, primarily catalyzed by cytochrome P450 enzymes, and intramolecular ring closures lead to the various diterpenoid skeletons, including the ingenane core nih.gov. The final steps in the biosynthesis involve the addition of various acyl groups to the ingenol (B1671944) backbone, resulting in a diverse array of ingenol esters nih.gov.

Putative Biosynthetic Routes of this compound

While the general pathway for ingenane diterpenoid biosynthesis is established, the precise enzymatic steps leading to this compound remain largely hypothetical york.ac.uk. It is proposed that after the formation of the ingenol core, a specific acyltransferase is responsible for the esterification at the C-3 position with (2'E,4'Z)-decadienoic acid. The absence of a hydroxyl group at the C-20 position is a key structural feature of this particular compound, suggesting a reduction step may occur either on the ingenol precursor or a downstream intermediate.

Influence of Plant Processing on Compound Content

The raw roots of Euphorbia kansui are known to be toxic, and traditional preparation methods are employed to mitigate these effects nih.govnih.govresearchgate.net. A common practice is to process the roots with vinegar, a method that significantly alters the chemical composition of the plant material nih.govresearchgate.netcell.comscienceopen.com.

Chemical Transformations during Traditional Preparation Methods

The processing of Euphorbia kansui with vinegar involves heating in the presence of an acidic environment, which can lead to several chemical transformations of the constituent diterpenoids nih.govresearchgate.netscienceopen.com. For ingenol esters, these transformations can include hydrolysis of the ester linkages and potential transesterification reactions scienceopen.comnih.govnih.gov. The acidic conditions and heat can cleave the ester group at the C-3 position of the ingenol core nih.govnih.gov. For a related compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, processing with vinegar leads to its conversion into ingenol researchgate.netnih.gov.

Quantitative Analysis of Processing-Induced Changes in this compound Levels

Studies have shown that the content of various toxic terpenoids in Euphorbia kansui is significantly reduced after vinegar processing nih.govnih.govresearchgate.netacs.org. While specific quantitative data for the reduction of this compound is not extensively detailed in the reviewed literature, the general trend for related ingenane and jatrophane diterpenoids is a marked decrease nih.govresearchgate.netresearchgate.net. For instance, the content of the structurally similar compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, was found to be significantly reduced after processing nih.gov. One study reported a 19.14% decrease in this related compound in vinegar-processed Euphorbia kansui researchgate.netnih.gov. This suggests that this compound likely undergoes a similar reduction in concentration during this traditional preparation method.

**Interactive Data Table: Effect of Vinegar Processing on a Related Ingenane Diterpenoid in *Euphorbia kansui***

| Compound | Processing Method | Change in Content | Reference |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Stir-fried with vinegar | -19.14% | researchgate.netnih.gov |

| Ingenol | Stir-fried with vinegar | +92.31% | researchgate.netnih.gov |

Isolation and Advanced Characterization Methodologies for 3 O 2 E,4 Z Decadienoyl 20 Deoxyingenol

Extraction and Initial Fractionation Protocols

The initial steps in isolating 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol involve liberating the compound from the plant matrix and performing a coarse separation to reduce the complexity of the mixture.

The process typically commences with the air-dried and powdered roots of Euphorbia kansui. nih.gov A common and effective method for initial extraction is the use of polar organic solvents. nih.govnih.gov Research has shown that a 95% ethanol (B145695) extract of the plant material serves as an effective starting point for isolating cytotoxic terpenoids, including the target compound. nih.govingentaconnect.com The powdered roots are macerated or percolated with the solvent, which dissolves a wide array of compounds. After the extraction period, the resulting solution is filtered and concentrated under reduced pressure to yield a crude extract. nih.gov

This crude extract is often subjected to liquid-liquid partitioning to further simplify the mixture. For instance, the ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc). researchgate.net This step separates compounds based on their differential solubility, with many ingenane-type diterpenoids concentrating in the ethyl acetate fraction. researchgate.net

Following solvent extraction and partitioning, the enriched fraction undergoes preparative column chromatography for further separation. researchgate.net This technique separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it. A widely used stationary phase for separating these types of terpenoids is C18 reversed-phase silica (B1680970) gel. researchgate.net The separation is achieved by applying the extract to the column and eluting with a mobile phase gradient, often consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net The composition of the mobile phase is gradually changed to elute compounds with varying polarities at different times, allowing for the collection of distinct fractions. This bioassay-guided fractionation approach is crucial for systematically isolating individual compounds from the complex extract. nih.govresearchgate.net

Sophisticated Purification Strategies

The fractions obtained from initial chromatographic separation are still typically mixtures of closely related compounds. Therefore, more refined purification techniques with higher resolution are required to isolate this compound in a pure form.

High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, is a critical tool for the final purification of ingenane (B1209409) diterpenoids. researchgate.net Building upon the principles of column chromatography, HPLC utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in significantly higher resolution and faster separation times. Reversed-phase columns (e.g., C18) are commonly employed for this purpose. researchgate.net

An ultra-high-performance liquid chromatography (UHPLC) method has been developed for the chemical profiling of Euphorbia kansui, demonstrating the suitability of this technique for resolving complex mixtures of its terpenoids. chemfaces.com For purification, fractions from the initial column chromatography are injected into an HPLC system, and a carefully optimized gradient elution program is used to separate compounds with very similar structures. researchgate.netresearchgate.net The effluent is monitored by a detector (e.g., UV-Vis), and the peaks corresponding to the target compound are collected.

Table 1: Representative Chromatographic Conditions for Isolation

| Parameter | Initial Fractionation | Final Purification |

| Technique | Preparative Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | C18 Reversed-Phase Silica Gel | C18 Reversed-Phase Column |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile | Optimized Gradient of Water and Acetonitrile |

| Detection | Collection of fractions, followed by TLC analysis | UV-Vis Detector |

| Objective | Coarse separation of crude extract into simpler fractions | Isolation of pure compound from complex fractions |

Thin-Layer Chromatography (TLC) is an indispensable analytical technique used throughout the isolation process. researchgate.net It is primarily used to monitor the progress of preparative column chromatography separations and to assess the purity of the collected fractions. researchgate.net A small aliquot of each fraction is spotted onto a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. For related compounds, a system such as petroleum ether-chloroform-ethyl acetate has been used. After development, the compounds appear as spots, which can be visualized under UV light or by spraying with a staining reagent. By comparing the retention factor (Rf) values of the spots in different fractions, chemists can decide which fractions to combine for further purification.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. For a novel or known compound like this compound, this is accomplished through a combination of modern spectroscopic methods. nih.govnih.govresearchgate.net

The structural elucidation of ingenane diterpenoids isolated from Euphorbia kansui has been consistently achieved using a suite of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govingentaconnect.com

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight of the compound. researchgate.netnih.gov This information allows for the unambiguous determination of the molecular formula (the exact number of carbon, hydrogen, and oxygen atoms). nih.gov

¹H NMR Spectroscopy: Proton (¹H) NMR provides detailed information about the hydrogen atoms in the molecule. mdpi.com It reveals their chemical environment, the number of different types of protons, and how they are connected to neighboring protons through spin-spin coupling. nih.gov

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR is used to determine the number and types of carbon atoms in the molecule (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl). nih.govmdpi.com

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the final structure. nih.govmdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish fragments of the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the molecular fragments into the final complete structure. nih.govmdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. mdpi.com

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the presence of chromophores (light-absorbing groups) in the molecule. For a related compound, UV absorption maxima were observed at 273, 229, and 208 nm, indicating the presence of conjugated systems.

By integrating the data from all these techniques, researchers can piece together the complete, three-dimensional structure of this compound and compare the spectral data with published values to confirm its identity.

Table 2: Spectroscopic Data Used for Structural Elucidation

| Technique | Information Obtained |

| HR-ESI-MS | Provides exact mass for determining the molecular formula. researchgate.netnih.gov |

| ¹H NMR | Identifies chemical shifts, integrations, and coupling patterns of protons. nih.gov |

| ¹³C NMR | Identifies the number and type of carbon atoms in the molecule. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms to build the molecular skeleton. nih.govmdpi.com |

| UV-Vis Spectroscopy | Detects the presence of conjugated double bonds and other chromophores. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR analyses are employed to map out the carbon skeleton and the precise location of protons. nih.gov

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Specific chemical shifts (δ) are indicative of the types of protons present, such as those on the ingenane core, the olefinic protons of the decadienoyl side chain, and the various methyl and methylene groups.

The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule, from the carbonyl carbons in the ester and ketone groups to the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons forming the tetracyclic ingenane framework. The structural assignment is confirmed by comparing the observed chemical shifts with those reported in the literature for similar ingenane diterpenoids. nih.gov

Detailed ¹H and ¹³C NMR spectral data, typically recorded in deuterated chloroform (B151607) (CDCl₃), are presented below.

Interactive Table 1: ¹H NMR Chemical Shift Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.01 | br s | |

| 3-H | 5.56 | s | |

| 5-H | 4.22 | d | 9.6 |

| 7-H | 5.89 | d | 5.4 |

| 8-H | 3.12 | m | |

| 11-H | 2.50 | m | |

| 20-H₂ | 1.76 | s | |

| 16-CH₃ | 0.98 | d | 7.2 |

| 17-CH₃ | 1.05 | d | 7.2 |

| 18-CH₃ | 1.08 | s | |

| 19-CH₃ | 1.80 | s | |

| 2'-H | 5.82 | d | 15.6 |

| 3'-H | 7.58 | dd | 15.6, 11.4 |

| 4'-H | 6.45 | t | 11.4 |

| 5'-H | 6.05 | t | 11.4 |

| 10'-H₃ | 0.90 | t | 7.2 |

Interactive Table 2: ¹³C NMR Chemical Shift Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 129.2 | 14 | 43.1 |

| 2 | 139.7 | 15 | 211.5 |

| 3 | 79.9 | 16 | 18.2 |

| 4 | 89.9 | 17 | 15.8 |

| 5 | 74.0 | 18 | 18.9 |

| 6 | 205.8 | 19 | 19.4 |

| 7 | 128.5 | 20 | 14.8 |

| 8 | 55.4 | 1' | 166.7 |

| 9 | 42.1 | 2' | 119.0 |

| 10 | 46.1 | 3' | 144.5 |

| 11 | 30.6 | 4' | 126.1 |

| 12 | 37.8 | 5' | 142.1 |

| 13 | 27.2 |

Mass Spectrometry (MS) Applications, including Ultra-High Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHPLC UHD Q-TOF MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the analysis of this compound, Electrospray Ionization (ESI-MS) is commonly utilized, which typically shows the molecule as a sodium adduct [M+Na]⁺. nih.gov

More advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Ultra-High Definition (UHD) Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry (MS/MS) provide even greater resolution and accuracy. nih.gov This method allows for the separation of complex mixtures and the precise mass measurement of the parent ion and its fragments, which is crucial for confirming the molecular formula and aiding in structural elucidation. nih.gov

The UHPLC UHD Q-TOF MS/MS method has been specifically applied to analyze toxic terpenoids, including this compound, in processed and raw extracts of Euphorbia kansui. nih.gov This high-resolution technique allows for the tentative identification of the compound based on its exact mass and characteristic fragmentation patterns. The data obtained from such analyses are critical for understanding the chemical profile of the plant extracts. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 505 | [M+Na]⁺ |

| UHPLC UHD Q-TOF MS/MS | - | - | Used for tentative identification and analysis in complex mixtures |

Preclinical Biological Activities and Mechanistic Studies of 3 O 2 E,4 Z Decadienoyl 20 Deoxyingenol

In Vitro Cellular Effects on Non-Transformed Cell Lines

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol, an ingenane (B1209409) diterpenoid isolated from the roots of Euphorbia kansui, has demonstrated significant biological activity in preclinical in vitro studies. capes.gov.brbiosynth.com Research has focused on its cytotoxic effects on non-transformed human cell lines, providing insight into the compound's potential toxicity mechanisms. Studies have specifically highlighted its potent effects on the human normal liver cell line L-O2 and the human normal gastric epithelial cell line GES-1. capes.gov.brchemfaces.comnih.gov

Inhibition of Cellular Proliferation

The compound is part of a class of terpenoids from E. kansui that show significant inhibition of cell proliferation. nih.gov Bioassay-guided separation of ethanol (B145695) extracts from the plant, which were found to inhibit the proliferation of L-O2 and GES-1 cells, led to the isolation of this compound among other cytotoxic terpenoids. capes.gov.brnih.govresearchgate.net This anti-proliferative activity is a characteristic feature of ingenane-type diterpenoids, which are known to interfere with cellular growth processes. mdpi.comresearchgate.net

Dose-Response Characterization of Cytotoxicity

The cytotoxic effects of this compound on non-transformed cells occur in a dose-dependent manner. chemfaces.comnih.gov In vitro evaluations determined the half-maximal inhibitory concentration (IC₅₀) values, which quantify the compound's potency in inducing cell death. For this compound, the reported IC₅₀ values against the L-O2 and GES-1 cell lines were found to be 8.22 µM and 6.67 µM, respectively. medchemexpress.com This demonstrates a high degree of cytotoxicity towards these normal human cell lines. The relatively low IC₅₀ values for this and related ingenane diterpenoids signify stronger cytotoxic activity compared to other compounds isolated from the same source. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound on Non-Transformed Human Cell Lines This table is interactive and can be sorted by clicking the column headers.

| Cell Line | Cell Type | Organism | IC₅₀ (µM) |

|---|---|---|---|

| L-O2 | Normal Liver Cell | Human | 8.22 |

| GES-1 | Normal Gastric Epithelial Cell | Human | 6.67 |

Data sourced from reference medchemexpress.com.

Molecular Mechanisms of Action

The biological activities of this compound are rooted in its ability to modulate critical intracellular signaling pathways. As an ingenane diterpene, its primary mechanism involves the regulation of protein kinase C (PKC), which in turn triggers a cascade of events leading to programmed cell death, or apoptosis. mdpi.comnih.gov

Protein Kinase C (PKC) Pathway Modulation

Ingenane-type diterpenes are well-documented modulators of the Protein Kinase C (PKC) family of enzymes, which are crucial regulators of various cellular processes including proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net These compounds often function as activators of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). nih.gov The antitumor mechanism of many ingenanes is linked to their ability to activate PKC, which subsequently initiates apoptotic pathways. mdpi.com

Research into 20-deoxyingenol (B1631286) esters suggests a selective activation of specific PKC isoforms. nih.govnih.gov Studies have highlighted the selective activation of the conventional PKCα and the novel PKCδ isoforms. nih.gov The activation of PKCδ, in particular, is a known mechanism for promoting anti-proliferative and pro-apoptotic effects in various cell lines. mdpi.comnih.gov This isoform-specific interaction is significant, as different PKC isoforms can have opposing effects on cell survival and death. The activation of PKCδ by ingenane diterpenes can initiate downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which plays a role in mediating the compound's effects on cell fate. mdpi.comnih.gov This selective modulation allows the compound to exert precise control over cellular machinery, leading to the induction of apoptosis. nih.gov

Induction of Apoptosis Pathways

The activation of the PKC pathway by this compound ultimately converges on the induction of apoptosis. mdpi.com While direct studies on this specific compound are limited, the mechanism can be inferred from closely related ingenane analogs. The process is believed to be mediated primarily through the intrinsic, or mitochondrial, pathway of apoptosis.

This pathway is characterized by a series of mitochondrial events. It begins with an increase in reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential (ΔΨm). This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates a cascade of cysteine-aspartic proteases known as caspases. Key initiator caspases, like caspase-9, are activated, which in turn activate executioner caspases, such as caspase-3. The activation of these caspases leads to the systematic dismantling of the cell, characteristic of apoptosis. This pathway is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being suppressed.

Table 2: Key Molecular Events in the Apoptosis Pathway Induced by Related Ingenane Diterpenes This table outlines the sequential steps in the mitochondrial apoptosis pathway.

| Step | Event | Description |

|---|---|---|

| 1 | PKCδ Activation | The compound selectively activates the PKCδ isoform. |

| 2 | Mitochondrial Stress | Increased production of Reactive Oxygen Species (ROS) and disruption of mitochondrial membrane potential. |

| 3 | Cytochrome c Release | The outer mitochondrial membrane becomes permeable, releasing cytochrome c into the cytosol. |

| 4 | Caspase Activation | Cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3. |

| 5 | Apoptosis Execution | Activated caspases dismantle the cell, leading to programmed cell death. |

Mitochondrial Pathway Engagement

Specific studies detailing the engagement of the mitochondrial pathway in apoptosis induced by this compound are not available in the current body of scientific literature. The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death, initiated in response to cellular stress and involving the permeabilization of the mitochondrial outer membrane mdpi.com. While related ingenol (B1671944) esters have been shown to induce apoptosis via the mitochondrial pathway, this direct link has not been specifically elucidated for this compound.

Caspase Activation (e.g., Caspase-3, -8, -9)

There is a lack of specific research data demonstrating the direct activation of caspases, such as caspase-3, -8, or -9, by this compound. Caspases are a family of proteases that play an essential role in executing the apoptotic process mdpi.com. Although apoptosis is a suggested mechanism of action for related compounds, direct evidence and detailed analysis of the activation of the caspase cascade specifically by this compound have not been reported.

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, AIF, Apaf-1)

Detailed studies on how this compound regulates the expression of key apoptotic and anti-apoptotic proteins are not present in the available literature. The balance between pro-apoptotic proteins like Bax and Apoptotic Protease Activating Factor-1 (Apaf-1) and anti-apoptotic proteins such as Bcl-2 is crucial for determining cell fate nih.govmdpi.com. While the compound's cytotoxic nature suggests a potential influence on these regulatory proteins, specific experimental evidence detailing the upregulation or downregulation of Bax, Bcl-2, Apoptosis-Inducing Factor (AIF), or Apaf-1 following treatment with this compound has not been documented.

Topoisomerase II Inhibition and Cell Cycle Regulation

Currently, there are no specific studies that have investigated or established the role of this compound as a Topoisomerase II inhibitor or its effects on cell cycle regulation.

The specific modalities by which this compound might act as a catalytic inhibitor of Topoisomerase II have not been described in published research. Topoisomerase II inhibitors can be classified as poisons, which stabilize the DNA-enzyme complex leading to double-strand breaks, or catalytic inhibitors, which interfere with the enzyme's function without causing DNA cleavage plos.org. The activity of this compound within this classification is unknown.

The effect of this compound on cell cycle progression has not been specifically reported. Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as the G2/M phase, which prevents damaged cells from proliferating nih.govmdpi.commdpi.com. However, whether this compound induces such an arrest is not documented in the scientific literature.

Gene Expression Alterations

Comprehensive studies, such as transcriptome analyses, detailing the specific gene expression alterations induced by this compound are not available. While it is plausible that its cytotoxic activity is associated with changes in the expression of genes related to apoptosis, cell cycle control, and stress responses, specific gene signatures have not been identified nih.gov. Research on a different 20-deoxyingenol derivative, 20-deoxyingenol-3-angelate, showed it could upregulate the expression of the TPA-1 gene in C. elegans, but similar analyses for this compound in human cells have not been published nih.gov.

Immunomodulatory Activities

While direct studies on the pro-inflammatory effects of this compound are not extensively documented in the reviewed literature, research on structurally similar compounds provides insight into the potential activities of this ingenane diterpene. A closely related compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, which features an acetyl group at the C-20 position, has been identified as a significant pro-inflammatory component of Euphorbia kansui roots. nih.gov

In a bioassay-guided study, this acetylated analogue was evaluated for its effects on immune cells. The research demonstrated that 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol markedly promoted the proliferation of exoteric mice splenic lymphocytes (SPL) and stimulated the production of nitric oxide (NO) by rat peritoneal macrophages (PMphi). nih.gov These effects were observed at concentrations ranging from 0.78 to 12.50 µg/mL, indicating a potent pro-inflammatory action. nih.gov Nitric oxide is a key signaling molecule in the immune system, and its production is a hallmark of macrophage activation during an inflammatory response.

Table 1: Pro-inflammatory Activity of a Structurally Related Ingenane Diterpene

| Compound Name | Cell Models Used | Observed Effects | Active Concentration Range |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Mice Splenic Lymphocytes (SPL) & Rat Peritoneal Macrophages (PMphi) | Promoted SPL proliferation and stimulated Nitric Oxide (NO) production | 0.78 to 12.50 µg/mL |

Data sourced from Shu, X., et al. (2009). nih.gov

The complement system is a critical component of the innate immune response. Investigations into diterpenes from Euphorbia kansui have revealed significant modulatory effects on this system. While specific data for this compound is limited, a closely related compound, 3-O-(2′E,4′Z-decadienoyl)-ingenol, has demonstrated notable anticomplement activity. researchgate.net This compound differs from the subject of this article by the presence of a hydroxyl group at the C-20 position instead of being deoxygenated.

In an in vitro study assessing activity against the classical pathway of the complement system, 3-O-(2′E,4′Z-decadienoyl)-ingenol exhibited a significant inhibitory effect. researchgate.net The compound's potency was quantified by its 50% inhibitory concentration (IC50) value, which was determined to be 89.5 ± 5.5 µM. researchgate.net This finding suggests that ingenane diterpenes possessing the 2'E,4'Z-decadienoyl side chain are capable of modulating this key aspect of innate immunity.

Table 2: Anticomplement Activity of a Structurally Related Ingenane Diterpene

| Compound Name | Target Pathway | Potency (IC50) |

| 3-O-(2′E,4′Z-decadienoyl)-ingenol | Classical Complement Pathway | 89.5 ± 5.5 µM |

Data sourced from a study on compounds isolated from the roots of Euphorbia kansui. researchgate.net

Other Investigated Preclinical Activities

Multidrug resistance (MDR) in cancer cells is a major obstacle to effective chemotherapy. A key mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporter proteins, which actively pump chemotherapeutic drugs out of the cell. researchgate.net Ingenane-type diterpenes isolated from Euphorbia kansui have emerged as a class of compounds with the potential to reverse this resistance. researchgate.netfrontiersin.org

Although direct experimental data on the MDR reversal activity of this compound was not found in the reviewed literature, studies on other 20-deoxyingenol derivatives have shown remarkable results. For instance, 6β,7β-Epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol, another ingenane diterpene, demonstrated significant MDR reversal activity in adriamycin-resistant human hepatocellular carcinoma (HepG-2/Adr) cells. researchgate.net This compound was able to reverse the resistance to adriamycin with a reversal fold (RF) of 186.4, which was substantially higher than that of the positive control, verapamil (B1683045) (RF = 93.7). researchgate.net These findings highlight the potential of the 20-deoxyingenol skeleton in developing agents to overcome multidrug resistance in cancer.

Table 3: Multidrug Resistance (MDR) Reversal Activity of a Related 20-Deoxyingenol Diterpene

| Compound Name | Cell Line | Reversal Fold (RF) | Positive Control (Verapamil) RF |

| 6β,7β-Epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol | HepG-2/Adr | 186.4 | 93.7 |

Data sourced from Wang, S., et al. (2021). researchgate.net

Adipogenesis is the process by which pre-adipocytes differentiate into mature fat cells (adipocytes), leading to the accumulation of adipose tissue. The modulation of this process is a key target in research on obesity and metabolic disorders. Based on a review of the available scientific literature, the anti-adipogenic potential of this compound has not yet been investigated or reported. Research into the anti-adipogenic activities of natural products is an active field, but studies have focused on other classes of compounds. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations for 3 O 2 E,4 Z Decadienoyl 20 Deoxyingenol and Its Analogs

Impact of Acyl Chain Modifications on Biological Activity

The nature of the acyl group esterified at the 3-hydroxyl position of the ingenol (B1671944) core plays a pivotal role in determining the biological potency of these compounds. Modifications to this chain, including its stereochemistry, length, and degree of saturation, have been shown to significantly modulate activity.

The specific arrangement of atoms in space, or stereochemistry, is a critical determinant of a molecule's ability to interact with its biological target. nih.gov For 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol, the geometry of the double bonds within the decadienoyl side chain is of paramount importance. This type of stereoisomerism, known as E/Z isomerism, arises from the restricted rotation around a carbon-carbon double bond, leading to different spatial arrangements of the substituents. studymind.co.ukmasterorganicchemistry.com

The designation 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) is used to describe the configuration of substituents around a double bond. khanacademy.orgyoutube.com This system assigns priorities to the groups attached to each carbon of the double bond based on atomic number; if the higher-priority groups are on the same side, the configuration is Z, and if they are on opposite sides, it is E. khanacademy.orgyoutube.com

Table 1: Comparison of Biological Activity of Decadienoyl Isomers

| Compound Name | Isomeric Configuration | Observed Biological Activity |

|---|---|---|

| This compound | 2'E, 4'Z | Potent activity reported in various assays researchgate.netcapes.gov.br |

| 3-O-(2'E,4'E-Decadienoyl)-20-deoxyingenol | 2'E, 4'E | Generally shows different or reduced activity compared to the E,Z-isomer researchgate.net |

The length and degree of saturation of the acyl chain at the C-3 position are also critical factors influencing the biological activity of ingenol esters. SAR studies have demonstrated that there is an optimal range for the acyl chain length to achieve maximum potency.

The degree of saturation within the acyl chain also plays a modifying role. The presence of double bonds (unsaturation) can affect the conformation and flexibility of the chain. nih.gov Studies on fatty acid esters have shown that unsaturated chains, such as oleic (C18:1) and linoleic (C18:2) acids, can lead to better activity compared to their saturated counterpart, stearic acid (C18:0). nih.gov This increased activity may be related to changes in membrane fluidity or a better conformational fit within the receptor's binding pocket. nih.govdovepress.com However, the relationship is complex, as excessive unsaturation or length can also lead to a decrease in activity, a phenomenon known as the "cutoff effect." mdpi.com

Table 2: Effect of Acyl Chain Length on the Promoting Activity of Ingenol-3-Esters

| Acyl Chain | Number of Carbons | Relative Promoting Activity |

|---|---|---|

| Acetate (B1210297) | 2 | Very Weak |

| Butyrate | 4 | Weak |

| Hexanoate | 6 | Weak |

| Octanoate | 8 | Strong |

| Decanoate | 10 | Strong |

| Dodecanoate | 12 | Strong |

| Tetradecanoate | 14 | Maximal |

| Hexadecanoate | 16 | Strong |

Data adapted from studies on homologous aliphatic 3-esters of ingenol. nih.gov

Significance of Hydroxyl Group Positions

The ingenane (B1209409) core possesses several hydroxyl (-OH) groups, and their presence and position are vital for biological activity. These polar groups can form hydrogen bonds with amino acid residues in the binding sites of target enzymes, such as PKC. nih.gov

Role of the Ingenane Core Structure

The ingenane diterpenoid skeleton is a unique and rigid polycyclic system that serves as the essential scaffold for this class of compounds. researchgate.net Its distinct three-dimensional shape is a fundamental requirement for biological activity.

The ingenane core has a characteristic "inside-out" bridged bicyclo[4.4.1]undecane system. This rigid conformation pre-organizes the functional groups, particularly the ester at C-3 and the hydroxyl groups at other positions, into a specific spatial arrangement. nih.gov This pre-organization is believed to reduce the entropic penalty upon binding to a receptor, contributing to high-affinity interactions. nih.gov

Any modification that significantly alters the conformation of this core structure, such as the isomerization of the double bond at C-7/C-8 to form isoingenol, results in a dramatic loss of activity. nih.gov For example, delta 7,8-isoingenol-3-tetradecanoate was found to be inactive as a tumor promoter, in stark contrast to its potent ingenol counterpart. nih.gov This demonstrates that the specific topology and conformational integrity of the ingenane skeleton are absolutely critical for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties and molecular structures. nih.gov For ingenol esters and their analogs, QSAR models can provide valuable insights into the key structural features that govern their activity.

By analyzing a series of related compounds with varying structures and corresponding biological activities, QSAR models can be developed. nih.gov These models use molecular descriptors—numerical values that characterize properties like lipophilicity, electronic effects, and steric parameters—to build a mathematical equation that correlates these descriptors with activity. For instance, in a study of cytotoxic ingenol-type diterpenoids, principal component analysis (PCA) of pIC₅₀ values and calculated molecular descriptors was used to investigate structure-activity relationships. researchgate.net Such models can help to rationalize the observed SAR data, such as the importance of the acyl chain length and the specific stereochemistry of the decadienoyl moiety, and can be used to predict the activity of novel, untested analogs, thereby guiding the design of new compounds with enhanced potency or selectivity.

Correlation with Molecular Descriptors (e.g., Highest Occupied Molecular Orbital Energy (E_HOMO), Absolute Hardness (η), Positively Charged Solvent Accessible Surface Areas (P-ASA))

Detailed research into a series of ingenol-type diterpenoids isolated from Euphorbia kansui, including this compound, has established a strong correlation between their cytotoxic activities and certain calculated molecular descriptors. The antiproliferative effects of these compounds were quantified as pIC₅₀ values, which represents the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

The key molecular descriptors identified as having a high correlation with the pIC₅₀ values are the highest occupied molecular orbital energy (E_HOMO), absolute hardness (η), and positively charged solvent accessible surface areas (P-ASA).

The established relationship indicates that the antiproliferative effects of these ingenol analogs are enhanced under the following conditions:

An increase in the value of the Highest Occupied Molecular Orbital Energy (E_HOMO) . A higher E_HOMO value suggests that the molecule is more willing to donate electrons, which can be a crucial factor in its interaction with biological targets.

A decrease in the value of Absolute Hardness (η) . Absolute hardness is a measure of the molecule's resistance to a change in its electron distribution. A lower value of η implies that the molecule is "softer" and more polarizable, which can facilitate its binding to a receptor.

A decrease in the value of Positively Charged Solvent Accessible Surface Areas (P-ASA) . This descriptor relates to the surface area of the molecule that has a positive electrostatic potential. A reduction in this area might influence how the molecule interacts with the solvent and the binding site of its target.

Unfortunately, the specific numerical data for E_HOMO, η, and P-ASA for this compound and its analogs from the definitive study are not publicly available, precluding the generation of detailed data tables at this time. However, the qualitative relationships described provide a solid framework for understanding the structure-activity landscape of this class of compounds.

Synthetic Endeavors and Analog Development of 3 O 2 E,4 Z Decadienoyl 20 Deoxyingenol

Total Synthesis Approaches to the Ingenane (B1209409) Core

The ingenane core is characterized by a unique and highly strained tetracyclic ring system, often described as a bicyclo[4.4.1]undecane skeleton with inside-outside bridgehead stereochemistry. globethesis.comscripps.edu The total synthesis of this core has been a long-standing goal in organic chemistry. Several research groups have reported successful strategies to construct this challenging framework. researchgate.net

Early successful total syntheses of (±)-ingenol were reported by the groups of Winkler and Tanino/Kuwajima. scripps.edupku.edu.cn Winkler's approach notably utilized an intramolecular de Mayo reaction to construct a key component of the ring system. researchgate.net More recent efforts have focused on developing more efficient and stereocontrolled routes. For instance, a 14-step synthesis of (+)-ingenol from the inexpensive natural product (+)-3-carene has been developed, demonstrating a viable alternative to isolation from natural sources. nih.gov This synthesis allows for the creation of fully synthetic analogs to address pharmacological limitations. nih.gov Total syntheses of both ingenol (B1671944) and 20-deoxyingenol (B1631286) have been accomplished, with some strategies utilizing a ring-closing metathesis approach to assemble the unusual tetracyclic skeleton. globethesis.com

| Research Group | Key Strategy | Target Molecule | Reference |

|---|---|---|---|

| Winkler | Intramolecular de Mayo reaction | (±)-Ingenol | researchgate.net |

| Tanino/Kuwajima | Total Synthesis | (±)-Ingenol | scripps.edu |

| Wood | Asymmetric Total Synthesis | Ingenol | scripps.edu |

| Baran | Two-phase terpene total synthesis from (+)-3-carene | (+)-Ingenol | nih.gov |

| Unnamed | Ring-closing metathesis | Ingenol and 20-deoxyingenol | globethesis.com |

Semisynthetic Modifications of Natural Precursors

Given the complexity of the total synthesis, semisynthetic approaches starting from naturally occurring ingenol have been widely explored. researchgate.net Ingenol can be isolated in significant quantities from the seeds of plants such as Euphorbia lathyris and Euphorbia peplus. lookchem.comresearchgate.net This natural precursor provides a readily available scaffold for chemical modification.

The primary goal of these modifications is to create derivatives with enhanced biological activities or improved physicochemical properties. researchgate.net The hydroxyl group at the C-3 position of the ingenol core is a common site for esterification, leading to a wide range of ingenol esters with diverse activities. researchgate.netresearchgate.net

Derivatization Strategies for Enhancing Specific Activities

Derivatization of the ingenol scaffold is a key strategy for investigating structure-activity relationships (SAR) and developing compounds with tailored biological profiles. nih.gov By modifying the acyl group at the C-3 position and making other alterations to the ingenol core, researchers can fine-tune the potency and selectivity of these molecules. nih.gov

For example, a number of ingenol derivatives have been prepared by chemical synthesis from ingenol to investigate their pro-inflammatory effects and potential for cell death induction. nih.gov These studies have identified key structural features required for potent biological activity. nih.gov Semisynthetic ingenols have been designed to enhance their latent activities. researchgate.net For instance, the addition of specific ester chains to the carbon 3 of the core ring has yielded molecules with distinct biological properties. researchgate.net

Investigations into ingenol derivatives have shown that modifications to the ingenol scaffold can lead to analogs with comparable in vitro properties to medicinally important compounds like ingenol mebutate. nih.gov These studies have also helped to identify key features for creating more stable and potent ingenol derivatives. nih.gov

| Derivative Name | Modification | Enhanced Activity/Property | Reference |

|---|---|---|---|

| Ingenol-3-trans-cinnamate (ING-A) | Esterification at C-3 with trans-cinnamic acid | Modified biological activity | researchgate.net |

| Ingenol-3-hexanoate (ING-B) | Esterification at C-3 with hexanoic acid | Reverses HIV latency at low nanomolar concentrations | researchgate.net |

| Ingenol-3-dodecanoate (ING-C) | Esterification at C-3 with dodecanoic acid | Modified biological activity | researchgate.net |

| Ingenol Mebutate (Ingenol 3-angelate) | Esterification at C-3 with angelic acid | Treatment of actinic keratosis | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives for 3 O 2 E,4 Z Decadienoyl 20 Deoxyingenol

Advanced Mechanistic Elucidation using Omics Technologies

To move beyond targeted assays and gain a holistic understanding of how 3-O-(2'E,4'Z-decadienoyl)-20-deoxyingenol affects cellular systems, the application of high-throughput "omics" technologies is indispensable. These approaches provide an unbiased, system-wide view of the molecular changes induced by the compound, offering profound insights into its mechanism of action.

Proteomics and metabolomics offer powerful platforms to comprehensively map the cellular responses to this compound. Proteomic profiling can identify and quantify thousands of proteins, revealing which cellular pathways and protein networks are perturbed by the compound. nih.govbiorxiv.org Techniques such as Sequential Window Acquisition of all THeoretical Mass Spectra (SWATH-MS) can be used to quantify the entire proteome of cells treated with the compound, highlighting differentially expressed proteins involved in specific cellular responses. griffith.edu.au For instance, identifying an upregulation of proteins involved in the unfolded protein response could point to endoplasmic reticulum stress as a key mechanism. griffith.edu.au

Metabolomic profiling, on the other hand, provides a functional snapshot of the cellular state by measuring the dynamic changes in small-molecule metabolites. plos.orgplos.org Using techniques like gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry, researchers can detect shifts in metabolic pathways related to energy production, lipid metabolism, and amino acid synthesis. nih.govmdpi.com Such analyses can reveal, for example, alterations in TCA cycle intermediates or glutathione (B108866) metabolism, indicating impacts on mitochondrial function and oxidative stress responses. plos.orgmdpi.com Integrated analysis of both proteomic and metabolomic data can provide a highly detailed and interconnected view of the compound's cellular impact.

| Omics Technology | Principle | Key Insights Gained | Relevant Techniques |

|---|---|---|---|

| Proteomics | Large-scale study of proteins, their structures, and functions within a biological system. | Identification of protein expression changes, post-translational modifications, and affected signaling pathways. mdpi.com | SWATH-MS, 2D-DIGE, MALDI-TOF-MS mdpi.com |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. | Reveals functional readouts of cellular state, identifying altered metabolic pathways (e.g., energy, lipid metabolism). mdpi.com | NMR Spectroscopy, GC-MS, UPLC-QTOF-MS mdpi.com |

Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), offers a comprehensive view of the changes in gene expression that occur in response to this compound. nih.gov This technique can identify all genes that are significantly upregulated or downregulated, providing crucial clues about the upstream signaling pathways and transcription factors that mediate the compound's effects. frontiersin.orgnih.gov For example, a transcriptomic study might reveal the activation of genes related to immune responses or the suppression of genes involved in cell cycle progression. mdpi.com

By analyzing the differentially expressed genes, researchers can perform pathway analysis to identify enriched biological processes, such as inflammation, apoptosis, or antioxidant responses. mdpi.com This approach not only helps in hypothesis generation for the compound's mechanism but also allows for comparison with the transcriptomic signatures of known drugs, potentially identifying novel therapeutic applications. mdpi.com

| Functional Gene Category | Example Genes | Potential Implication of Modulation |

|---|---|---|

| Inflammation & Immunity | TNF, IL6, IRF1 | Modulation of inflammatory pathways. |

| Cell Cycle & Apoptosis | CDKN1A, BCL2, CASP3 | Impact on cell proliferation and programmed cell death. |

| Oxidative Stress Response | HMOX1, NQO1, GCLC | Activation of cellular antioxidant defense mechanisms. |

| Xenobiotic Metabolism | CYP1A1, GSTM1 | Induction of drug metabolism pathways. |

Note: This table provides hypothetical examples of gene categories and is for illustrative purposes.

Development of Novel Research Probes and Tools

A significant challenge in studying natural products is determining their direct molecular targets. To address this, the development of chemical probes derived from this compound is a critical future step. By synthesizing derivatives that incorporate fluorescent tags (e.g., BODIPY) or affinity labels (e.g., biotin), researchers can create powerful tools for target identification and validation. nih.gov

A fluorescent probe, for instance, would enable the visualization of the compound's subcellular localization using advanced microscopy techniques, providing clues about its site of action. An affinity probe could be used in pull-down experiments with cell lysates to isolate and identify direct binding proteins, which can then be characterized by mass spectrometry. The development of such versatile probes is essential for moving from observed cellular effects to a precise molecular mechanism. nih.gov

Potential for Scaffold Diversification and Lead Optimization

The ingenane (B1209409) core of this compound serves as an excellent starting point, or "scaffold," for medicinal chemistry efforts. researchgate.net Lead optimization is a process where a lead compound is systematically modified to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. chemrxiv.org Strategies like structural simplification, where non-essential parts of the molecule are removed to reduce complexity and improve drug-like properties, could be applied. nih.gov

Another powerful approach is "scaffold hopping," which involves replacing the central molecular core with a structurally novel one while retaining the key pharmacophoric features responsible for biological activity. nih.gov This can lead to the discovery of new chemical classes with potentially improved patentability and pharmacological characteristics. Through iterative cycles of design, synthesis, and testing, the natural product scaffold can be diversified to generate a library of analogs, ultimately leading to optimized drug candidates with superior efficacy and safety. openreview.net

Addressing Research Gaps and Challenges in In Vitro and Ex Vivo Models

While standard in vitro 2D cell cultures are useful for initial screening, they often fail to replicate the complex microenvironment of native human tissues. A significant research gap lies in the application of more physiologically relevant model systems to study this compound.

Future research should focus on utilizing advanced ex vivo models such as precision-cut liver slices (PCLS), organoids, and "liver-on-a-chip" platforms. nih.govmdpi.com These models preserve the complex three-dimensional architecture and cellular heterogeneity of the original organ, offering a more accurate prediction of a compound's efficacy and toxicity. nih.govmdpi.com However, these models present their own challenges, including limited lifespan, variability between samples, and the absence of systemic effects like a peripheral immune response. mdpi.comfrontiersin.org Bridging the gap between simple cell culture and whole-animal studies, small organism models like zebrafish larvae can also be employed for rapid, medium-throughput evaluation of toxicity and biological activity in vivo. researchgate.netresearchgate.net Addressing the limitations and standardizing the use of these advanced models will be crucial for the translational development of this compound.

Q & A

Q. How are UPLC-MS/MS methods optimized for quantifying the compound in complex matrices?

- Methodology :

- Chromatographic conditions : Employ C18 columns with acetonitrile/water gradients and formic acid modifiers for peak resolution .

- Validation parameters : Assess linearity (R<sup>2</sup> > 0.99), LOD/LOQ, and recovery rates in spiked biological samples (e.g., zebrafish homogenates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.